

Mibefradil's Orai Channel Blockade: A Comparative Analysis for Researchers

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Compound of Interest

Compound Name: Mibefradil dihydrochloride hydrate

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A comprehensive guide comparing the pharmacological effects of Mibefradil on Orai channels against other notable inhibitors, supported by experimental data and detailed protocols.

Mibefradil, initially developed as a T-type calcium channel blocker, has been identified as a potent inhibitor of Orai channels, the pore-forming subunits of the Ca2+ release-activated Ca2+ (CRAC) channels. This guide provides a detailed comparison of Mibefradil's effects on Orai1, Orai2, and Orai3 isoforms with those of other well-characterized Orai channel blockers. The information presented herein is intended for researchers, scientists, and drug development professionals investigating store-operated calcium entry (SOCE) and its role in various physiological and pathological processes.

Comparative Analysis of Orai Channel Inhibitors

The following table summarizes the inhibitory potency (IC50) of Mibefradil and selected alternative Orai channel blockers against different Orai isoforms. This quantitative data allows for a direct comparison of their efficacy and selectivity.



Inhibitor	Orai1 IC50 (μM)	Orai2 IC50 (µM)	Orai3 IC50 (µM)	Primary Target(s) & Notes
Mibefradil	52.6[1]	14.1[1]	3.8[1]	Blocks Orai channels from the extracellular side. Also a potent T-type and L-type Ca2+ channel blocker with numerous other off-target effects.
BTP2 (YM- 58483)	~2.8[2]	-	-	A pyrazole derivative that is a potent and selective inhibitor of Orai1- mediated SOCE. It has been reported to also suppress TRPC3 and TRPC5 channels.[3]
GSK-7975A	4.1[4]	Largely inhibits[2]	3.8[4]	A pyrazole derivative that acts as a selective blocker of CRAC channels.[5][6] It does not affect STIM1 oligomerization or STIM1-Orai1 interaction.[5][6]



Synta66	~1-4	Potentiates	No effect	A selective inhibitor of Orai1- mediated SOCE that directly inhibits the Orai1 pore. It has been shown to potentiate Orai2 currents and has no effect on Orai3.
JPIII	-	-	-	Described as a new selective Orai1 blocker. Specific IC50 values are not readily available in the reviewed literature.

Off-Target Effects: A Critical Consideration

A crucial aspect of cross-validation is understanding the off-target effects of a pharmacological agent. Mibefradil, while an effective Orai channel blocker, exhibits a broad pharmacological profile.

Mibefradil's Off-Target Profile:

- T-type and L-type Ca2+ Channels: Mibefradil is a potent blocker of both low-voltage-activated (T-type) and high-voltage-activated (L-type) calcium channels.[7]
- Other Ion Channels: It has been shown to inhibit various other ion channels, including K+,
 Na+, and Cl- channels.
- Cytochrome P450 (CYP) Enzymes: Mibefradil is a known inhibitor of several CYP enzymes, particularly CYP3A4, leading to potential drug-drug interactions.



Off-Target Profiles of Alternative Inhibitors:

- BTP2 (YM-58483): While more selective for Orai1 than Mibefradil, it has been reported to also inhibit TRPC3 and TRPC5 channels.[3]
- GSK-7975A: This compound is considered a selective CRAC channel blocker and does not appear to interfere with the STIM1-Orai1 interaction, suggesting a more targeted mechanism than Mibefradil.[5][6]
- Synta66: It is described as a selective Orai1 inhibitor, with the notable characteristic of potentiating Orai2 activity.

Experimental Protocols

Accurate and reproducible experimental design is paramount in pharmacological studies. Below are detailed methodologies for two key experiments used to assess the effect of compounds on Orai channel activity.

Whole-Cell Patch-Clamp Electrophysiology for Measuring Orai Currents

This technique allows for the direct measurement of ion currents across the cell membrane, providing a precise assessment of Orai channel activity.

1. Cell Preparation:

- Culture HEK293 cells stably co-expressing STIM1 and an Orai isoform (Orai1, Orai2, or Orai3).
- Plate cells onto glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.

2. Solutions:

- External Solution (in mM): 120 NaCl, 10 TEA-Cl, 2.8 KCl, 2 MgCl2, 10 CaCl2, 10 HEPES, and 5 D-glucose (pH 7.4 with NaOH).
- Internal (Pipette) Solution (in mM): 120 Cs-glutamate, 8 MgCl2, 10 HEPES, and 10 BAPTA (pH 7.2 with CsOH). Store depletion is achieved passively by the inclusion of BAPTA in the pipette solution.



3. Recording Procedure:

- Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 M Ω when filled with the internal solution.
- Establish a whole-cell recording configuration.
- Hold the cell at a potential of 0 mV.
- Apply voltage ramps from -100 mV to +100 mV over 250 ms at 2-second intervals to elicit Orai currents.
- After a stable baseline current is established, perfuse the external solution containing the test compound (e.g., Mibefradil or an alternative inhibitor) at various concentrations.
- Record the inhibition of the Orai current.

4. Data Analysis:

- Measure the current amplitude at a negative potential (e.g., -80 mV) before and after drug application.
- Construct concentration-response curves and calculate the IC50 value using appropriate software.

Fura-2 AM Calcium Imaging for Measuring Store-Operated Calcium Entry (SOCE)

This fluorescence microscopy-based technique measures changes in intracellular calcium concentration ([Ca2+]i) in response to store depletion and subsequent calcium influx.

1. Cell Preparation:

• Plate cells on glass-bottom dishes or coverslips 24-48 hours before the experiment.

2. Fura-2 AM Loading:

- Prepare a loading buffer containing 2-5 μ M Fura-2 AM and 0.02% Pluronic F-127 in a physiological salt solution (e.g., HBSS).
- Incubate cells in the loading buffer for 30-60 minutes at room temperature in the dark.
- Wash the cells twice with the salt solution to remove extracellular dye and allow for deesterification of the Fura-2 AM.



3. Calcium Imaging Procedure:

- Mount the coverslip or dish on an inverted fluorescence microscope equipped for ratiometric imaging.
- Perfuse the cells with a Ca2+-free solution to establish a baseline Fura-2 ratio (F340/F380).
- Deplete intracellular calcium stores by applying a SERCA inhibitor, such as 2 μ M thapsigargin, in the Ca2+-free solution. This will cause a transient increase in [Ca2+]i due to leakage from the ER.
- Once the [Ca2+]i returns to a stable baseline, reintroduce a solution containing 2 mM Ca2+ to initiate SOCE.
- To test an inhibitor, pre-incubate the cells with the compound for a desired period before and during the reintroduction of extracellular Ca2+.

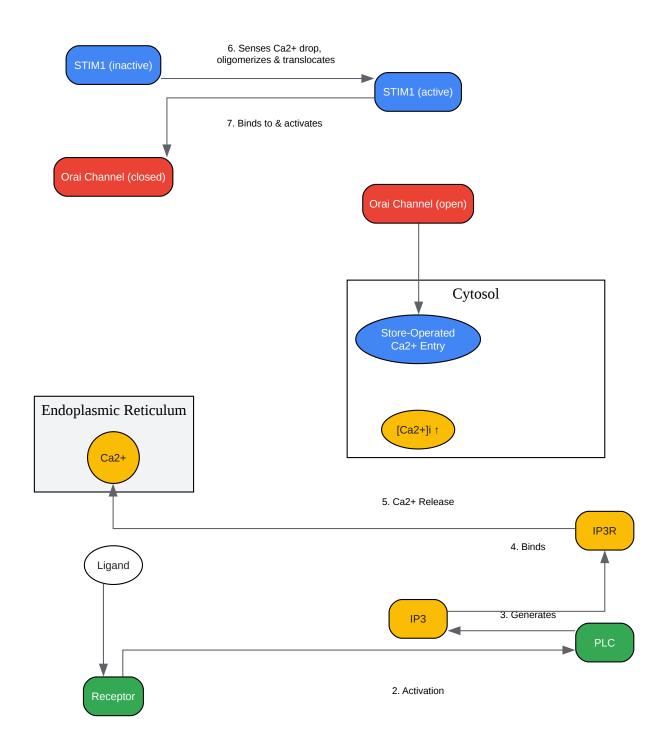
4. Data Analysis:

- Measure the peak or the integral of the F340/F380 ratio increase upon the reintroduction of extracellular Ca2+.
- Compare the response in the presence and absence of the inhibitor to determine the percentage of inhibition.
- Generate dose-response curves to calculate the IC50 of the compound.

Visualizing Key Pathways and Workflows

Diagrams generated using Graphviz provide a clear visual representation of complex biological processes and experimental procedures.

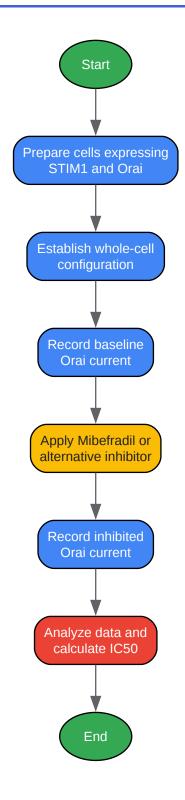




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Caption: STIM-Orai signaling pathway activation.

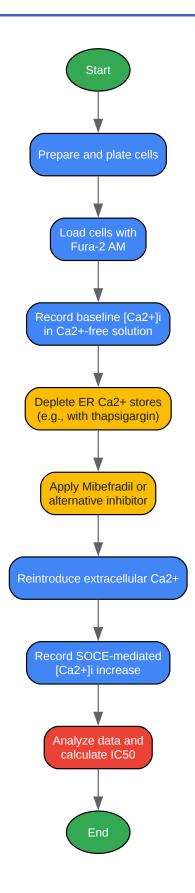




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Caption: Whole-cell patch-clamp experimental workflow.





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Caption: Calcium imaging experimental workflow.



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